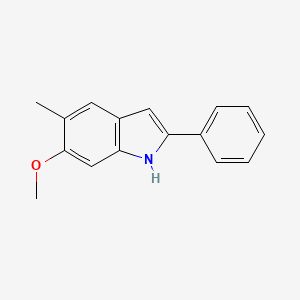

6-methoxy-5-methyl-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

919090-41-8 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

6-methoxy-5-methyl-2-phenyl-1H-indole |

InChI |

InChI=1S/C16H15NO/c1-11-8-13-9-14(12-6-4-3-5-7-12)17-15(13)10-16(11)18-2/h3-10,17H,1-2H3 |

InChI Key |

WERILPCXWJQTSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 5 Methyl 2 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental NMR data has been found for 6-methoxy-5-methyl-2-phenyl-1H-indole. A comprehensive structural assignment would typically involve the following analyses:

High-Resolution 1D NMR (¹H, ¹³C) Analysis

¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for the N-H proton, the aromatic protons on the indole (B1671886) and phenyl rings, the methoxy (B1213986) protons, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

¹³C NMR: A ¹³C NMR spectrum would be expected to show 16 distinct signals, corresponding to each unique carbon atom in the molecule (C₁₆H₁₅NO). vulcanchem.com The chemical shifts would help differentiate between the sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the methyl and methoxy groups.

Advanced 2D NMR Techniques (COSY, TOCSY, NOESY, HSQC, HMBC, H2BC)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary. Techniques like COSY and TOCSY would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. Long-range correlations from HMBC and H2BC experiments would be crucial for assigning quaternary carbons and piecing together the molecular framework. mdpi.com However, no such experimental data is publicly available for this specific compound.

Specialized NMR Methods for Tautomerism and Conformational Analysis

The potential for tautomerism in the indole ring, although generally favoring the 1H-indole form, could be investigated using variable temperature NMR studies. Conformational analysis, particularly regarding the rotational freedom of the 2-phenyl group relative to the indole core, could be explored using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. acs.org No studies of this nature have been published for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

No experimental FT-IR or Raman spectra for this compound could be located.

FT-IR: An FT-IR spectrum would be expected to show characteristic absorption bands, including a sharp N-H stretching vibration around 3400-3300 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl and methoxy groups just below 3000 cm⁻¹, C-O stretching for the methoxy ether, and various C=C stretching and C-H bending vibrations in the fingerprint region (below 1600 cm⁻¹). acs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

There is no published HRMS data for this compound. HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. For this compound (C₁₆H₁₅NO), the expected monoisotopic mass would be calculated and compared to the experimental value to confirm the molecular formula. mdpi.com

Single-Crystal X-ray Diffraction for Unambiguous Structural Confirmation

No single-crystal X-ray diffraction data has been published for this compound. This technique provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the crystal lattice. It would yield exact bond lengths, bond angles, and torsion angles, offering unambiguous confirmation of the connectivity and conformation of the molecule in the solid state. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 6 Methoxy 5 Methyl 2 Phenyl 1h Indole

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and potential energy surfaces of molecules. For 6-methoxy-5-methyl-2-phenyl-1H-indole, these calculations can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. niscpr.res.in By applying DFT, the optimized geometry of this compound can be calculated, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure corresponds to the lowest energy conformation of the molecule.

For instance, studies on similar indole (B1671886) derivatives have successfully used DFT with functionals like B3LYP and basis sets such as 6-31G to calculate heats of formation and explore their electronic properties. niscpr.res.in The geometry optimization process for this compound would involve iterative calculations to find the minimum energy structure on the potential energy surface. The resulting electronic structure provides a map of electron density, which is key to understanding the molecule's chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for a 2-Phenylindole (B188600) Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (indole) | 1.39 - 1.41 | 107 - 133 | - |

| C-N (indole) | 1.37 - 1.39 | 108 - 110 | - |

| C-C (phenyl) | 1.39 - 1.40 | 119 - 121 | - |

| C-O (methoxy) | 1.36 | - | - |

| C-C (methyl) | 1.51 | - | - |

| Phenyl-Indole | - | - | ~35-45 |

Note: This table presents typical data for a substituted 2-phenylindole and is for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biorxiv.org

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be distributed over the electron-rich indole ring and the methoxy (B1213986) group, while the LUMO may be more localized on the phenyl ring and the C2-C3 bond of the indole nucleus. The energy gap would provide a quantitative measure of its reactivity. A smaller gap suggests higher reactivity. Charge delocalization, which can also be visualized through these orbitals, plays a significant role in the stability of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Indole (Example Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.

In this compound, NBO analysis would likely reveal significant interactions between the lone pairs of the methoxy oxygen and the indole nitrogen with the aromatic system. These donor-acceptor interactions stabilize the molecule and influence its electronic properties. The analysis provides a detailed breakdown of the electron density distribution and the nature of the chemical bonds. dergipark.org.tr

Table 3: Illustrative NBO Analysis of a Substituted Indole (Example Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=C) | 5.2 |

| LP (O) | π* (C=C) | 3.8 |

| σ (C-H) | σ* (C-C) | 2.1 |

Note: LP denotes a lone pair, and π* and σ* denote antibonding orbitals. The data is representative.

Computational methods can predict the vibrational spectra (e.g., infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. mdpi.com DFT calculations are commonly used for this purpose, and the calculated frequencies are often scaled to better match experimental values. researchgate.net

For this compound, a theoretical vibrational analysis would predict the characteristic stretching and bending frequencies for its functional groups, such as the N-H stretch of the indole, the C-O stretch of the methoxy group, and the various vibrations of the aromatic rings. The electronic profile, including the UV-Vis absorption spectrum, can also be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions and the color of the compound.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in an Indole Derivative (Example Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 2980 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (methoxy) | 1250 |

Note: These are typical frequency ranges and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govtandfonline.combohrium.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent phenomena.

For a flexible molecule like this compound, MD simulations could be used to explore the different rotational conformations of the phenyl and methoxy groups relative to the indole core. This would provide a detailed understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies are particularly valuable for understanding how the molecule might interact with biological targets. espublisher.com

In Silico Mechanistic Pathway Predictions for Chemical Transformations

Computational chemistry can also be used to predict the mechanisms of chemical reactions. By mapping the potential energy surface for a given transformation, transition states can be located, and activation energies can be calculated. This allows for the in-silico prediction of the most likely reaction pathways.

For this compound, this approach could be used to study various chemical transformations, such as electrophilic substitution reactions on the indole ring. Computational modeling could help to predict the regioselectivity of such reactions and provide a detailed, step-by-step picture of the reaction mechanism at the atomic level. researchgate.netmdpi.com These in silico studies can guide synthetic chemists in designing new reactions and optimizing existing ones. nih.gov

Lack of Publicly Available Data on the Computational Chemistry of this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies, including molecular docking for preliminary binding mode prediction, were found for the compound this compound.

Computational chemistry and molecular docking are powerful tools used to predict how a molecule might interact with biological targets, such as proteins. These in silico methods are crucial in modern drug discovery and materials science for estimating the binding affinity and mode of action of a compound before synthesizing it, thereby saving time and resources.

While numerous studies have been published on the computational analysis of various indole derivatives, a specific focus on the this compound variant is absent from the currently accessible body of scientific research. The available literature does contain molecular docking and theoretical studies on structurally related indole compounds, which have been investigated for a wide range of biological activities. However, the specific substitution pattern of the requested molecule—a methoxy group at the 6-position, a methyl group at the 5-position, and a phenyl group at the 2-position of the indole scaffold—has not been the subject of published computational analyses.

Therefore, it is not possible to provide detailed research findings or data tables related to the molecular docking and preliminary binding mode prediction of this compound at this time. Further research and publication in peer-reviewed scientific journals would be required to generate the specific data requested.

Reactivity and Derivatization Strategies for 6 Methoxy 5 Methyl 2 Phenyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The pyrrole (B145914) moiety is significantly more activated than the benzene (B151609) ring. Theoretical and experimental studies consistently show that the C-3 position is the most nucleophilic and thus the primary site for electrophilic attack. This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting intermediate (the arenium ion or σ-complex) without disrupting the aromaticity of the fused benzene ring.

Common EAS reactions applicable to this indole include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as tetrahydrofuran (B95107) (THF) would yield the 3-bromo or 3-chloro derivative, respectively.

Nitration: Milder nitrating agents than the standard HNO₃/H₂SO₄ mixture, such as ethyl nitrate (B79036) in the presence of a Lewis acid, are typically used to avoid harsh acidic conditions that can cause indole polymerization. This would introduce a nitro group at the C-3 position.

Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich heterocycles. youtube.com Treatment with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as the electrophile. acs.org Subsequent hydrolysis of the intermediate iminium salt introduces a formyl (-CHO) group at the C-3 position. youtube.com

Mannich Reaction: This reaction with formaldehyde (B43269) and a secondary amine (like dimethylamine) in the presence of an acid catalyst yields a 3-aminomethyl derivative, a valuable synthetic intermediate known as a gramine (B1672134) analog.

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-6-methoxy-5-methyl-2-phenyl-1H-indole |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | This compound-3-carbaldehyde |

| Mannich Reaction | CH₂O, (CH₃)₂NH, CH₃COOH | (6-Methoxy-5-methyl-2-phenyl-1H-indol-3-yl)-N,N-dimethylmethanamine |

Nucleophilic Addition Reactions to Electron-Deficient Indoles

The inherent electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles. To facilitate nucleophilic attack, the indole nucleus must first be rendered electron-deficient. This is typically achieved by installing a potent electron-withdrawing group (EWG), such as a nitro (-NO₂) group, on the ring.

For instance, nitration of an N-protected this compound derivative at a position on the benzene ring (e.g., C-4 or C-7) would create an electron-deficient system. More commonly, an EWG is placed at the C-3 position. While direct C-3 nitration makes the ring electron-poor, it also places the EWG at the most likely site of subsequent nucleophilic attack, leading to complex reaction pathways. A more effective strategy involves having an EWG elsewhere on the ring. For example, a 6-nitroindole (B147325) derivative can undergo nucleophilic aromatic substitution (SNAr). nii.ac.jpresearchgate.net

In a synthetically prepared indole bearing a strong EWG like a nitro group at the 6-position (i.e., 6-nitro-5-methyl-2-phenyl-1H-indole), the C-7 position becomes susceptible to nucleophilic attack. Similarly, a nitro group at the C-5 position would activate the C-4 position. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the EWG. numberanalytics.com

Another strategy involves radical additions, where electron-deficient radicals show a preference for adding to the C-2 position of indoles, in contrast to the C-3 selectivity seen with electrophiles. nih.govresearchgate.netnih.gov However, since the C-2 position of the target molecule is already substituted, this pathway is not directly applicable for C-2 functionalization.

Oxidation and Reduction Pathways of the Indole Nucleus

Oxidation: The indole nucleus can be oxidized to various products, with the most common being oxindoles. The electron-rich double bond between C-2 and C-3 is the typical site of oxidation. Direct oxidation of 2-substituted indoles often leads to the formation of 2-oxindoles, although the reaction can be challenging to control. researchgate.netrsc.orgresearchgate.net Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) in aqueous solvents can achieve this transformation. researchgate.net For this compound, controlled oxidation would be expected to yield 6-methoxy-5-methyl-2-phenylindolin-2-one (a 2-oxindole). Over-oxidation can lead to cleavage of the pyrrole ring. Biocatalytic methods using specific enzymes have also been developed for the stereoselective oxidation of 2-arylindoles to 3-hydroxyindolenines. nih.gov

Reduction: The most common reduction of the indole nucleus involves the saturation of the C2-C3 double bond of the pyrrole ring to afford an indoline. Catalytic hydrogenation is a widely used method. nih.gov This is often performed using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov The reaction is typically conducted in an acidic medium, as protonation at the C-3 position generates an indoleninium ion, which is more readily reduced. mdma.chrsc.org For the target compound, catalytic hydrogenation would yield 6-methoxy-5-methyl-2-phenylindoline.

Chemical reducing agents can also be employed. A combination of sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid or trifluoroacetic acid is effective for reducing indoles to indolines. mdma.chresearchgate.net

Regioselective Functionalization of this compound

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a sufficiently strong base, such as sodium hydride (NaH) or an organolithium reagent. The resulting indolyl anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation: Reaction of the indolyl anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) allows for the straightforward introduction of an alkyl group at the N-1 position.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylindoles. nih.gov This reaction is often used to protect the indole nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or phenylsulfonyl chloride, provides N-sulfonylindoles. Sulfonyl groups are common protecting groups in indole chemistry as they are robust but can be removed under specific conditions. researchgate.net

Protection Strategies: The N-1 position is frequently protected to prevent undesired side reactions during functionalization at other positions and to enhance solubility. Common protecting groups include tosyl (Ts), benzyl (Bn), and carbamates like tert-butyloxycarbonyl (Boc). researchgate.netmdpi.org The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its eventual removal. researchgate.netmdpi.com

| Functionalization | Typical Reagents | Product Type |

|---|---|---|

| Alkylation | 1. NaH; 2. R-X (e.g., CH₃I) | N-Alkylindole |

| Acylation | 1. NaH; 2. RCOCl or (RCO)₂O | N-Acylindole |

| Sulfonylation | 1. NaH; 2. TsCl | N-Tosylindole |

| Boc Protection | (Boc)₂O, DMAP | N-Boc-indole |

As the C-2 position is already occupied by a phenyl group, further functionalization at this site is challenging and would require harsh conditions or complex multi-step sequences, such as metalation followed by quenching with an electrophile.

The C-3 position, however, is the most reactive site for electrophilic attack, as detailed in section 5.1. Therefore, reactions like the Vilsmeier-Haack formylation, Mannich reaction, halogenation, and Friedel-Crafts acylation provide reliable routes to a wide array of 3-substituted derivatives. chemrxiv.org For example, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst would introduce a ketone functionality at C-3, providing a versatile handle for further synthetic transformations.

The substituents on the benzenoid ring also offer opportunities for derivatization, allowing for the synthesis of a diverse library of analogs.

5-Methyl Group: The methyl group is benzylic in nature and can undergo free-radical reactions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would lead to benzylic bromination, yielding the 5-(bromomethyl) derivative. This product is a valuable intermediate, as the bromine can be displaced by a variety of nucleophiles (e.g., cyanide, azide, amines, alkoxides) to introduce new functional groups. The methyl group could also potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), although controlling the selectivity and preventing oxidation of the indole nucleus would be a significant challenge.

6-Methoxy Group: The methoxy (B1213986) group is an aryl methyl ether, which can be cleaved to reveal a hydroxyl group (a phenol). This demethylation is most commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. The resulting 6-hydroxyindole (B149900) is a versatile precursor for introducing new functionalities via O-alkylation, O-acylation, or conversion of the hydroxyl group to a triflate for cross-coupling reactions.

Dearomatization Strategies for Novel Spirocyclic Indole Frameworks

Dearomatization of indoles has emerged as a powerful strategy for converting planar aromatic structures into complex, three-dimensional molecular architectures. nih.gov These reactions are pivotal for accessing spirocyclic indole derivatives, which are prominent scaffolds in numerous natural alkaloids and medicinally relevant compounds. For this compound, several dearomatization approaches can be envisioned, primarily leveraging the nucleophilicity of the indole core.

One of the most effective methods for initiating dearomatization is through oxidation. Oxidative dearomatization can generate an electrophilic indoleninium intermediate, which is susceptible to intramolecular or intermolecular nucleophilic attack to form a spirocyclic center at the C3 position. Transition-metal catalysis, particularly with palladium, has been successfully employed for the oxidative dearomatization of N-H and N-protected indoles. rsc.orgchemrxiv.orgchemrxiv.org For instance, a Pd(II)-catalyzed oxidative Wacker-type cyclization can provide access to diverse fused indolines. rsc.org

Another prominent strategy involves the use of hypervalent iodine reagents. These reagents can induce an oxidative dearomatizing spirocyclization, often in a tandem sequence. mdpi.com This approach is valuable for constructing the highly compact spirocyclic core found in various natural products.

Gold-catalyzed intramolecular dearomatization represents another mild and efficient method. This reaction can proceed through the activation of a tethered alkyne or allene (B1206475) by a gold catalyst, followed by nucleophilic attack from the indole C3 position to forge the spirocyclic ring system, yielding spiroindolenines or spiroindolines. nih.gov

The table below summarizes representative dearomatization strategies applicable to indole scaffolds, which could be adapted for this compound.

| Strategy | Catalyst/Reagent | Typical Substrate Features | Product Type | Reference Example |

|---|---|---|---|---|

| Palladium-Catalyzed Oxidative Dearomatization | Pd(II) salts, O2 (oxidant) | Indole with a tethered nucleophile (e.g., alcohol) | Fused Indolines with C2-quaternary centers | Pd(II)-catalyzed Wacker-type cyclization of 2,3-disubstituted indoles. rsc.org |

| Hypoiodite-Catalyzed Oxidative Umpolung | Quaternary ammonium (B1175870) hypoiodite | Tryptamine or homotryptamine derivatives | Spiroindolenines | Enantioselective dearomative spirocyclization of tryptamines. nih.gov |

| Gold-Catalyzed Intramolecular Dearomatization | JohnPhosAuCl/AgOMs | Indole with a tethered alkyne | Spiroindolenines/Spiroindolines | Gold-catalyzed reaction of indole derivatives to afford spiroindolenines. nih.gov |

| Tandem Oxidative Amination Dearomatizing Spirocyclization (TOADS) | Hypervalent iodine reagents | Substrates with tethered guanidine (B92328) or amine groups | Spirocyclic guanidines | Synthesis of tricyclic guanidines via TOADS. mdpi.com |

Cycloaddition Reactions involving the Indole Core

The C2-C3 double bond of the indole nucleus in this compound can participate in various cycloaddition reactions, serving as a versatile platform for constructing fused polycyclic systems. The outcome of these reactions is governed by whether the indole acts as a 2π or 4π component.

[4+2] Cycloaddition (Diels-Alder Reactions)

The indole core is inherently electron-rich and typically functions as a dienophile in inverse-electron-demand Diels-Alder reactions. nih.gov However, it can also act as a diene component in normal-demand Diels-Alder reactions, although this often requires high temperatures or the installation of an electron-withdrawing group at the C3 position. nih.govchempedia.info A more contemporary approach involves a radical-cation Diels-Alder reaction, where the indole is activated via single-electron transfer using photoredox or electrochemical methods, allowing it to react efficiently with electron-rich dienes under mild conditions. nih.govchempedia.info For this compound, its electron-donating substituents would favor its participation in such radical-cation mediated processes.

Alternatively, the indole can be modified to incorporate a diene moiety. For instance, conversion of the N-H indole to a 2-vinylindole derivative would create a 4π system capable of undergoing [4+2] cycloaddition with various dienophiles like maleimides to construct tetrahydrocarbazole frameworks. researchgate.netumn.edu

[3+2] Cycloaddition

1,3-Dipolar cycloaddition reactions provide a powerful route to five-membered heterocyclic rings fused to the indole core. uchicago.edu This strategy typically involves reacting the C2-C3 π-bond of the indole (the dipolarophile) with a 1,3-dipole such as a nitrile oxide, nitrone, or azomethine ylide. rsc.org For instance, the reaction with an azomethine ylide can be used to synthesize spirooxindole-pyrrolidine systems in a regio- and diastereoselective manner. rsc.org Given the substitution of this compound, the C2-C3 bond is expected to be reactive toward such dipoles, potentially leading to novel spiro-pyrrolidinyl-indoline structures. Copper-catalyzed [3+2] cycloadditions, for example using 2H-azirines as precursors to vinyl nitrenes, have also been developed to create fused pyrroline (B1223166) systems. nih.govmdpi.com

The table below outlines key cycloaddition reactions that could be applied to the this compound core.

| Reaction Type | Reactant Partner | Role of Indole | Product Type | Reference Example |

|---|---|---|---|---|

| Radical-Cation Diels-Alder [4+2] | Electron-rich dienes (e.g., 1,3-cyclohexadiene) | Dienophile (2π component) | Tetrahydrocarbazoles | Photocatalyzed reaction using Pt@TiO2 and visible light. nih.gov |

| Thermal Diels-Alder [4+2] | Maleimides | Diene (4π component, as a 2-vinylindole derivative) | Tetrahydroindoles | Reaction of 2-vinylpyrroles with maleimides followed by oxidation. umn.edu |

| 1,3-Dipolar Cycloaddition [3+2] | Azomethine ylides | Dipolarophile (2π component) | Spirooxindole-pyrrolidines | Three-component reaction of amines, aldehydes, and olefinic oxindoles. rsc.org |

| Copper-Catalyzed [3+2] Cycloaddition | 2H-Azirines | 2π component | Fused Pyrroline Systems | Cu(II)-catalyzed annulation of 2H-azirines to enols. nih.govmdpi.com |

Structure Activity Relationship Sar Studies of 6 Methoxy 5 Methyl 2 Phenyl 1h Indole Derivatives

Impact of Substituent Variation on Molecular Recognition and Biological Interactions

The biological profile of 6-methoxy-5-methyl-2-phenyl-1H-indole derivatives is intricately modulated by the nature and position of substituents on the indole (B1671886) core and the 2-phenyl ring. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Role of the 6-Methoxy Group in Modulating Activity

The methoxy (B1213986) group at the 6-position of the indole ring plays a significant role in modulating the biological activity of these derivatives. Methoxy groups are known to enhance the reactivity and biological potential of indole compounds in general nih.gov. In a study of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives as melatonin (B1676174) analogues, the presence of the 6-methoxy group was found to be a key determinant for high affinity to the melatonin receptor. researchgate.net Compounds bearing the 6-methoxy substituent exhibited affinity similar to melatonin itself and demonstrated full agonist activity. researchgate.net The removal of the methoxy group in related indole analogues led to compounds behaving as partial agonists or antagonists, highlighting the importance of this group for potent agonist activity in this specific context researchgate.net. The electron-donating nature of the methoxy group can influence the electron density of the indole ring system, which can be crucial for interactions with receptor binding sites.

Influence of the 5-Methyl Group on Biological Profiles

The methyl group at the 5-position of the indole nucleus also contributes to the biological profile of these compounds, primarily through steric and lipophilic effects. While direct and extensive research on the specific influence of the 5-methyl group in the 6-methoxy-2-phenyl-1H-indole series is limited, studies on related indole structures provide valuable insights. For instance, in a series of bis-(3-indolyl)methane phosphonate derivatives, compounds methylated at the 5-position of the bis-indole core demonstrated increased potency in inhibiting the proliferation of ovarian and lung cancer cell lines when compared to their unmethylated counterparts nih.gov. This suggests that the "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, may be at play. This enhancement can be attributed to improved hydrophobic interactions within the binding pocket of a target protein or by favorably influencing the compound's conformation. In the context of anti-inflammatory agents, a 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole derivative was among the active compounds, indicating that a 5-methyl group is permissive for this type of biological activity .

Significance of the 2-Phenyl Moiety and its Substitutions

The 2-phenyl moiety is a critical pharmacophore found in a wide array of biologically active indole derivatives, contributing to activities such as anticancer and anti-inflammatory effects nih.gov. The phenyl ring's orientation and its electronic properties, which can be modulated by substituents, are key to the biological activity.

Studies have shown that substitutions on the 2-phenyl ring can significantly impact the antioxidant activity of 2-phenylindole (B188600) derivatives. The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the phenyl ring has been observed to increase antioxidant activity . Conversely, the nature and position of substituents can also influence other biological activities. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic effect of substituents on the phenyl ring was found to be a determining factor for their inhibitory activity nih.gov.

The following table summarizes the effect of various substituents on the 2-phenyl ring on the biological activity of indole derivatives based on findings from related studies.

| Substitution on 2-Phenyl Ring | Biological Activity Context | Observed Effect |

| Electron-donating groups (e.g., -OH, -OCH3) | Antioxidant | Increased activity |

| Electron-withdrawing groups | Varies with target | Can modulate binding and activity nih.gov |

| Halogens (e.g., -F, -Cl) | Anti-inflammatory | Can enhance activity |

| Methylsulfonyl (-SO2Me) | Anti-inflammatory (COX-2 inhibition) | Important pharmacophore for activity |

Investigation of N-1 Substitution Effects on Biological Activity

Modification at the N-1 position of the indole ring provides a valuable avenue for modulating the pharmacological properties of this compound derivatives. The introduction of substituents at this position can influence the molecule's interaction with its biological target and alter its pharmacokinetic profile.

In a study of N-phenylindole derivatives as inhibitors of the enzyme Pks13 in Mycobacterium tuberculosis, the substitution on the indole nitrogen with a phenyl group was found to be favorable for activity nih.gov. Further exploration demonstrated that introducing hydrophobic groups at the para-position of this N-phenyl ring led to a significant improvement in antitubercular activity nih.gov. This suggests that the N-1 substituent can occupy a specific binding pocket and that its properties are critical for potent inhibition.

Conformational Analysis and Molecular Shape in Structure-Activity Relationships

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the 2-phenyl ring with respect to the indole plane can significantly influence how the molecule fits into the binding site of a biological target.

Crystallographic studies of closely related compounds provide valuable insights into the preferred conformations. For instance, the crystal structure of 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile reveals that the indole ring system is nearly planar, and there is a significant dihedral angle between the indole ring and the N-1 phenyl ring nih.gov. In this specific structure, the dihedral angle was determined to be 64.48 (7)° nih.gov. This non-coplanar arrangement is a common feature in biologically active 2-phenylindoles and is crucial for establishing the correct vectoral orientation of substituents for interaction with target residues. The planarity of the indole ring itself is also a key feature, with a very small dihedral angle between the pyrrole (B145914) and fused benzene (B151609) rings nih.gov.

The following table presents key structural parameters from the crystal structure of 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, a close analog of the subject compound.

| Parameter | Value | Reference |

| Dihedral angle between indole ring and N-1 phenyl ring | 64.48 (7)° | nih.gov |

| Dihedral angle between pyrrole and fused benzene ring of indole | 1.37 (10)° | nih.gov |

These structural data underscore the importance of molecular shape in defining the SAR of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For 2-phenyl-1H-indole derivatives, QSAR studies have been instrumental in providing predictive insights for the design of new analogs with improved potency.

Several QSAR studies have been successfully applied to various series of indole derivatives to understand the structural requirements for their biological activities. For instance, QSAR models have been developed for 2-phenyl-1H-indole analogs with antiproliferative activity against breast cancer cell lines mdma.ch. These models have demonstrated a good correlation between the physicochemical properties of the compounds and their observed biological activities, and have been validated through internal and external validation methods mdma.ch.

The descriptors used in these QSAR models often relate to the electronic, steric, and hydrophobic properties of the molecules. The development of robust QSAR models can aid in the virtual screening of large compound libraries and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. The application of 2D-QSAR and 3D-QSAR methodologies, along with molecular docking, can provide a comprehensive understanding of the ligand-receptor interactions at a molecular level amanote.com.

Mechanistic Investigations of Biological Activities of Indole Derivatives

Identification and Elucidation of Molecular Targets

The biological effects of 6-methoxy-5-methyl-2-phenyl-1H-indole and its structural relatives are often initiated by their direct interaction with specific molecular targets within the cell. These interactions can lead to the modulation of target function, triggering a cascade of downstream cellular events.

Enzyme Inhibition Mechanisms

A significant mode of action for many indole (B1671886) derivatives is the inhibition of various enzymes that are critical for cellular function and proliferation.

Tubulin: Several 2-phenylindole (B188600) derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govmdpi.com These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. nih.govacs.org This interference with microtubule function is a key mechanism for their anticancer activity, as it prevents the formation of the mitotic spindle, a requisite for cell division. For instance, certain 2-phenylindoles bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated strong inhibition of tubulin polymerization. nih.gov The methoxy (B1213986) group at the 6-position of the indole ring has been shown to be a favorable substitution for this activity. nih.gov

Topoisomerases: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. acs.orgpharm.or.jp Some 3-methyl-2-phenyl-1H-indole analogues have been shown to inhibit human DNA topoisomerase II (topo II). acs.orgacs.org These compounds act as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately apoptosis. nih.govnih.gov A good correlation has been observed between the antiproliferative effect of these compounds and their ability to inhibit topoisomerase II. acs.orgacs.org

Kinases: Protein kinases are crucial regulators of a multitude of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk While direct evidence for this compound as a kinase inhibitor is limited, the broader class of indole derivatives has been extensively explored for this activity. For example, various indole-based compounds have been developed as inhibitors of kinases such as Janus Kinase 1 (JAK1), Polo-like kinase 1 (PLK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2). nih.govresearchgate.net

HDACs (Histone Deacetylases): HDACs are enzymes that play a critical role in gene expression by modifying the acetylation state of histones. nih.govnih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. While specific studies on this compound are not prominent, the indole scaffold is present in some known HDAC inhibitors.

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. nih.govbezmialem.edu.trnih.gov Certain 2-methyl indole derivatives have been investigated as aromatase inhibitors, showing potential to block estrogen production. bezmialem.edu.trnih.gov Molecular modeling studies have helped in understanding the binding interactions of these indole derivatives with the active site of aromatase. nih.gov

Receptor Modulation Mechanisms

In addition to enzyme inhibition, indole derivatives can exert their biological effects by modulating the function of various cellular receptors.

Estrogen Receptors: The structural similarity of some indole derivatives to endogenous hormones allows them to interact with nuclear receptors like the estrogen receptor (ER). This interaction can either mimic (agonist) or block (antagonist) the effects of the natural ligand, thereby influencing the expression of estrogen-responsive genes.

CNS Receptors: The indole nucleus is a core component of the neurotransmitter serotonin (B10506). Consequently, many indole derivatives exhibit activity at central nervous system (CNS) receptors, particularly serotonin receptors (e.g., 5-HT1A, 5-HT2A). nih.govresearchgate.netnih.gov For example, 1-(2-alkanamidoethyl)-6-methoxyindole derivatives have shown affinity for the melatonin (B1676174) receptor, which is structurally related to serotonin receptors. nih.gov

Interactions with Ion Channels and Efflux Pumps

NorA Efflux Pump: The NorA efflux pump is a membrane protein in Staphylococcus aureus that confers resistance to various antibiotics by actively extruding them from the bacterial cell. researchgate.netnih.govnih.gov Synthetic riparins, which contain a methoxy-phenyl moiety, have been shown to inhibit the NorA efflux pump, thereby increasing the susceptibility of S. aureus to antibiotics like norfloxacin (B1679917) and ciprofloxacin. researchgate.net This suggests that indole derivatives with appropriate substitutions could also function as efflux pump inhibitors.

Cellular Pathway Interrogation

The interaction of this compound and related compounds with their molecular targets initiates a series of events that affect various cellular pathways, ultimately leading to specific cellular outcomes.

Mechanisms of Cell Cycle Arrest

A common consequence of the action of many anticancer agents, including indole derivatives, is the arrest of the cell cycle at specific checkpoints.

As previously mentioned, indole derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle. nih.gov This leads to a failure in chromosome segregation and an arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net Prolonged arrest at this stage can trigger programmed cell death.

Induction of Programmed Cell Death

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death, which can occur through several distinct mechanisms.

Apoptosis: Many indole derivatives, including those that inhibit topoisomerase II and tubulin, have been shown to induce apoptosis. acs.org For example, the most potent 3-methyl-2-phenyl-1H-indole topoisomerase II inhibitors have been observed to cause a collapse of the mitochondrial transmembrane potential and an increase in the sub-G0 cell population, which are hallmarks of apoptosis. acs.org

Ferroptosis and Necrosis: While apoptosis is a common outcome, other forms of programmed cell death, such as ferroptosis and necrosis, can also be induced by certain chemical agents. Further investigation is required to determine if this compound or its close analogues can trigger these alternative cell death pathways.

Data Tables

Table 1: Enzyme Inhibition by Indole Derivatives

| Enzyme | Indole Derivative Class | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Tubulin | 2-Phenylindoles | Binds to the colchicine site, inhibiting polymerization. | nih.govnih.govmdpi.com |

| Topoisomerase II | 3-Methyl-2-phenyl-1H-indoles | Stabilizes the enzyme-DNA covalent complex, acting as a poison. | acs.orgacs.org |

Table 2: Cellular Effects of Indole Derivatives

| Cellular Effect | Indole Derivative Class | Underlying Mechanism | Reference |

|---|---|---|---|

| G2/M Cell Cycle Arrest | 2-Phenylindoles | Disruption of mitotic spindle formation due to tubulin inhibition. | nih.govresearchgate.net |

| Apoptosis | 3-Methyl-2-phenyl-1H-indoles | Induction of DNA damage via topoisomerase II inhibition. | acs.org |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB/PI3K/Akt/mTOR)

The nuclear factor-kappa B (NF-κB), phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are critical regulators of cellular processes, including proliferation, survival, and inflammation. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Indole derivatives have been shown to modulate these pathways, suggesting that This compound may possess similar capabilities.

While direct evidence for the interaction of This compound with the NF-κB, PI3K/Akt/mTOR pathways is not yet established, numerous studies on related indole compounds provide a strong rationale for such investigations. For instance, various substituted indoles have demonstrated the ability to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses and cell survival. Similarly, the PI3K/Akt/mTOR cascade, a central pathway in cell growth and proliferation, is a known target for various anticancer agents, including some indole-based molecules.

Future research could explore the effects of This compound on these pathways through a variety of in vitro and in vivo models. Key experimental approaches would include:

Western Blot Analysis: To assess the phosphorylation status of key proteins in the NF-κB and PI3K/Akt/mTOR pathways (e.g., IκBα, p65, Akt, mTOR, S6K, 4E-BP1) in cells treated with the compound.

Reporter Gene Assays: To measure the transcriptional activity of NF-κB in the presence of the compound.

Kinase Assays: To directly measure the inhibitory effect of the compound on the enzymatic activity of PI3K, Akt, and mTOR.

Cell Proliferation and Apoptosis Assays: To determine the downstream cellular consequences of pathway modulation.

The potential findings from such studies could be summarized in a data table as follows:

| Signaling Pathway | Key Protein Target | Predicted Effect of this compound |

| NF-κB | IKK, p65 | Inhibition of phosphorylation and nuclear translocation |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition of phosphorylation and downstream signaling |

Biochemical Assay Development for Target Engagement and Activity Profiling

To understand the mechanism of action of This compound , the development of robust biochemical assays is crucial. These assays are designed to confirm direct binding of the compound to its molecular target (target engagement) and to profile its activity against a range of related or unrelated proteins (activity profiling).

Currently, there are no published biochemical assays specifically developed for This compound . However, based on the general approaches used for other small molecule inhibitors, several types of assays could be adapted:

Enzymatic Assays: If the compound is hypothesized to be an enzyme inhibitor, its activity can be measured by monitoring the conversion of a substrate to a product in the presence of varying concentrations of the compound.

Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) can be employed to quantify the binding affinity of the compound to its purified target protein.

Cell-Based Target Engagement Assays: Methods like the cellular thermal shift assay (CETSA) can be used to verify that the compound binds to its target within a cellular context.

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique utilizes chemical probes to identify the targets of a compound in a complex biological sample, providing an unbiased approach to target identification and selectivity profiling.

The development of these assays would enable a comprehensive characterization of the pharmacological profile of This compound .

A hypothetical activity profile for This compound against a panel of kinases could be represented as follows:

| Kinase Target | IC50 (nM) |

| PI3Kα | To be determined |

| PI3Kβ | To be determined |

| PI3Kδ | To be determined |

| PI3Kγ | To be determined |

| Akt1 | To be determined |

| Akt2 | To be determined |

| Akt3 | To be determined |

| mTOR | To be determined |

Mechanistic Studies of Resistance Reversal in Biological Systems

Multidrug resistance (MDR) is a major obstacle in the treatment of cancer and infectious diseases. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cells, reducing their intracellular concentration and efficacy. Indole derivatives have emerged as a promising class of compounds capable of reversing MDR.

While there are no specific studies on the role of This compound in resistance reversal, the structural features of this compound are consistent with those of other known MDR modulators. Mechanistic investigations into the potential resistance-reversing effects of this compound would likely involve:

Drug Efflux Assays: Using fluorescent substrates of P-gp (e.g., rhodamine 123 or calcein-AM) to determine if the compound can inhibit the efflux activity of the transporter in resistant cell lines.

Drug Accumulation Studies: Measuring the intracellular accumulation of a known P-gp substrate drug in the presence and absence of the indole derivative.

ATPase Activity Assays: Assessing the effect of the compound on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.

Photoaffinity Labeling: Using photoactivatable analogs of P-gp substrates (e.g., [³H]azidopine) to determine if the compound competes for the same binding site on the transporter.

In Vivo Studies: Evaluating the ability of the compound to enhance the efficacy of a conventional chemotherapeutic agent in animal models of drug-resistant tumors.

The potential of This compound as a resistance reversal agent could be summarized in the following table:

| Parameter | Experimental Observation |

| P-gp Efflux Inhibition | To be determined (e.g., EC50 value) |

| Intracellular Drug Accumulation | To be determined (e.g., Fold-increase) |

| P-gp ATPase Activity | To be determined (Stimulation or Inhibition) |

| Competition with P-gp Substrates | To be determined (Yes/No) |

| In Vivo Efficacy Enhancement | To be determined (e.g., Tumor growth inhibition) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methoxy-5-methyl-2-phenyl-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves indole ring functionalization. A common approach includes:

- Step 1 : Methoxylation at the 6-position using a methoxy donor (e.g., methyl iodide) under alkaline conditions.

- Step 2 : Methylation at the 5-position via Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

- Step 3 : Phenylation at the 2-position using Suzuki-Miyaura coupling with phenylboronic acid and a Pd catalyst .

- Critical Factors : Temperature control (<30°C) prevents side reactions, and solvent choice (e.g., acetonitrile or DMF) affects regioselectivity. Yields range from 60–75% under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR resolves methoxy (δ 3.8–4.0 ppm), methyl (δ 2.3–2.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms substituent positions via DEPT-135 .

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., demethylated derivatives) using C18 columns and ESI+ ionization .

- FT-IR : Identifies N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

- Methodological Answer :

- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤0.1% v/v in assays to avoid cytotoxicity).

- Workaround : Use surfactants (e.g., Tween-80) or β-cyclodextrin inclusion complexes for in vitro studies .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to serotonin receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with 5-HT₂A receptor (PDB ID: 6WGT) to model interactions. The methoxy group forms hydrogen bonds with Thr134, while the phenyl ring engages in π-π stacking with Phe339 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2.0 Å indicates stable binding .

- Validation : Compare with experimental IC₅₀ values from radioligand displacement assays .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this indole derivative?

- Methodological Answer :

- X-ray Diffraction : Single-crystal XRD (Mo-Kα radiation, λ=0.71073 Å) confirms the 1H-indole tautomer. SHELXL refines H-atom positions and validates bond lengths (C-N: 1.36 Å) .

- Charge Density Analysis : Multipole refinement in JANA distinguishes electron density delocalization in the indole ring .

Q. What mechanisms underlie the compound’s oxidative degradation in long-term stability studies?

- Methodological Answer :

- Degradation Pathways : LC-MS identifies primary degradation products (e.g., 6-hydroxy-5-methyl-2-phenyl-1H-indole via O-demethylation). Radical scavengers (e.g., BHT) reduce oxidation rates .

- Kinetic Analysis : Pseudo-first-order kinetics (pH 7.4, 37°C) show t₁/₂ = 14 days. Activation energy (Eₐ) calculated via Arrhenius plots .

Q. How do electronic effects of substituents modulate the compound’s electrochemical behavior?

- Methodological Answer :

- Cyclic Voltammetry : In acetonitrile (0.1 M TBAPF₆), the methoxy group shifts oxidation potential (Eₚₐ = +1.2 V vs. Ag/AgCl) due to electron donation. DFT calculations (B3LYP/6-31G*) correlate HOMO localization with experimental data .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across cell lines?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values (e.g., 12 µM in HeLa vs. 45 µM in MCF-7). Adjust for differences in membrane permeability (logD) and efflux pump expression (e.g., P-gp inhibitors enhance potency) .

- Transcriptomics : RNA-seq identifies differential expression of metabolic enzymes (e.g., CYP3A4) affecting compound activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.